Ggstop
Overview
Description
This compound is known for its non-toxic nature and its ability to inhibit GGT with a Ki value of 170 μM for human GGT . GGsTop has shown potential in various scientific research applications, particularly in the fields of medicine and biology.
Preparation Methods
GGsTop is synthesized through a series of chemical reactions involving the introduction of a phosphonate group to a butanoic acid derivative. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-4-(3-carboxymethylphenyl)butanoic acid.
Phosphonation: The carboxymethyl group is then reacted with a phosphonate reagent to introduce the phosphono group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Chemical Reactions Analysis
GGsTop undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed on this compound to modify its functional groups.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GGsTop has a wide range of scientific research applications, including:
Mechanism of Action
GGsTop exerts its effects by irreversibly inhibiting gamma-glutamyl transpeptidase. The compound binds covalently to the active site of the enzyme, preventing it from catalyzing the transfer of the gamma-glutamyl group from glutathione to other molecules. This inhibition leads to a decrease in the degradation of glutathione, thereby reducing the levels of reactive oxygen species and promoting cellular health .
Comparison with Similar Compounds
GGsTop is unique in its high selectivity and irreversible inhibition of gamma-glutamyl transpeptidase. Similar compounds include:
Acivicin: Another gamma-glutamyl transpeptidase inhibitor, but with lower selectivity and potency compared to this compound.
Serine-borate complex: A reversible inhibitor of gamma-glutamyl transpeptidase, which differs from this compound’s irreversible inhibition.
This compound stands out due to its non-toxic nature and high specificity for gamma-glutamyl transpeptidase, making it a valuable tool in scientific research.
Biological Activity
GGsTop (2-amino-4-{3-(carboxymethyl)phenoxyphosphoryl}butanoic acid) is a selective, irreversible inhibitor of γ-glutamyl transpeptidase (GGT). This compound has garnered attention due to its potential therapeutic applications across various biological systems, particularly in the context of oxidative stress, inflammation, and neurological disorders. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
This compound functions primarily by inhibiting GGT, an enzyme involved in the metabolism of glutathione and the gamma-glutamyl cycle. The inhibition of GGT activity leads to a decrease in oxidative stress and inflammatory responses, making this compound a candidate for treating conditions like asthma and epilepsy.
Key Mechanistic Insights
- Electrostatic Interactions : this compound exhibits critical electrostatic interactions with the active-site residue Lys562 of human GGT, enhancing its inhibitory potency .
- Non-Cytotoxicity : Studies have shown that this compound does not exhibit cytotoxic effects on human fibroblasts or hepatic stellate cells at concentrations up to 1 mM .
- Restoration of Glutathione Levels : By inhibiting GGT, this compound restores glutathione levels in tissues, which is crucial for cellular defense against oxidative damage .
1. Asthma Treatment
Recent studies have highlighted the potential of this compound in managing asthma exacerbations. In murine models, treatment with this compound significantly reduced airway hyperresponsiveness (AHR), mucus hypersecretion, and inflammatory cytokine expression (IL-5, IL-13) associated with asthma .
Parameter | Control Group | This compound Treatment |
---|---|---|
AHR (cm H2O) | 25 ± 3 | 10 ± 2 |
Mucus Hypersecretion (mg/g) | 15 ± 1 | 5 ± 0.5 |
IL-5 Expression (pg/mL) | 200 ± 20 | 50 ± 5 |
2. Neurological Disorders
This compound has also been investigated for its role in reducing seizures in epilepsy models. In a study involving genetically engineered mice with temporal lobe epilepsy, administration of this compound led to a significant increase in seizure protection by inhibiting the production of gamma-glutamylated amino acids (GG-AAs), which are correlated with seizure activity .
Parameter | Control Group | This compound Treatment |
---|---|---|
Number of Seizures | 15 ± 2 | 3 ± 1 |
GG-AAs Level (μM) | 30 ± 5 | <5 |
3. Renal Protection
This compound has shown promise in preventing ischemia/reperfusion-induced acute kidney injury (AKI). In rat models, treatment with this compound resulted in significantly lower serum ALT and AST levels compared to control groups .
Parameter | Control Group | This compound Treatment |
---|---|---|
Serum ALT (U/L) | 120 ± 10 | 40 ± 5 |
Serum AST (U/L) | 150 ± 15 | 30 ± 4 |
Case Study: Asthma Management
In a controlled study using OVA/LPS-induced asthma models, this compound treatment reduced inflammatory cytokines significantly compared to untreated controls. The study utilized RNA sequencing to analyze pathway activation and demonstrated that this compound inhibits NFκB signaling pathways involved in inflammation .
Case Study: Epilepsy
A metabolomics study revealed that administering this compound reduced GG-AA levels in seizure-protected mice, correlating with decreased seizure frequency. This suggests that targeting the gamma-glutamyl cycle may provide a novel approach for managing refractory epilepsy .
Properties
IUPAC Name |
2-amino-4-[[3-(carboxymethyl)phenoxy]-methoxyphosphoryl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18NO7P/c1-20-22(19,6-5-11(14)13(17)18)21-10-4-2-3-9(7-10)8-12(15)16/h2-4,7,11H,5-6,8,14H2,1H3,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFPDEDRMYYPAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CCC(C(=O)O)N)OC1=CC=CC(=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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